4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide
Overview
Description
4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a bromine atom, an imidazo[1,2-a]pyrimidine moiety, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of chemical and biological properties . They serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The interaction of the compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could be affected.
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities , suggesting that the compound could have multiple effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors to form the imidazo[1,2-a]pyrimidine core, followed by the introduction of the bromine atom and the sulfonamide group. Key steps may include:
Cyclization Reaction: Formation of the imidazo[1,2-a]pyrimidine core through intramolecular cyclization of suitable precursors under acidic or basic conditions.
Bromination: Introduction of the bromine atom using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Sulfonamide Formation: Reaction of the intermediate with sulfonyl chlorides in the presence of a base like triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Condensation Reactions: The sulfonamide group can participate in condensation reactions with other compounds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Sulfonamide Formation: Sulfonyl chlorides, triethylamine.
Cyclization: Acidic or basic catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.
Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Sulfonamide Derivatives: Compounds with sulfonamide groups attached to different aromatic systems.
Brominated Aromatics: Compounds with bromine atoms attached to various aromatic rings.
Uniqueness
4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O2S/c19-14-5-7-16(8-6-14)26(24,25)22-15-4-1-3-13(11-15)17-12-23-10-2-9-20-18(23)21-17/h1-12,22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZVQSPTUWJONT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C3=CN4C=CC=NC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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